Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO . It has a molecular weight of 215.72 .
Synthesis Analysis
While specific synthesis methods for Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride were not found, a related compound, (1R)-(3-methylphenyl)ethan-1-amine, was synthesized from 1-(3-methylphenyl)ethan-1-one using transaminases . This process involved optimization of variables such as enzyme loading, substrate loading, temperature, and pH .Mechanism of Action
Target of Action
Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride, similar to other carbodiimides like EDC , primarily targets carboxyl groups . These carboxyl groups are present in various biological molecules, and their role is to act as a reactive site for the formation of bonds with other molecules .
Mode of Action
The compound interacts with its targets (carboxyl groups) by activating them to conjugate to amino groups (primary amines) . This interaction results in the formation of an amide bond, with the release of an isourea by-product . The reaction involves the carbonyl of the acid attacking the carbodiimide of the compound, followed by a proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
This includes peptide synthesis and the formation of immunoconjugates .
Result of Action
The result of the compound’s action is the formation of amide bonds between carboxyl groups and primary amines . This reaction is used in various applications, including peptide synthesis, the formation of immunoconjugates, and the construction of amine-reactive NHS esters .
Action Environment
It’s known that the compound is shipped at room temperature in the continental us , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-12-9(2)10-6-5-7-11(8-10)13-3;/h5-9,12H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRURJRCAVDVRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.